molecular formula C16H24O3 B1465306 2,4-Di-tert-butylphenyl methyl carbonate CAS No. 873055-54-0

2,4-Di-tert-butylphenyl methyl carbonate

Cat. No.: B1465306
CAS No.: 873055-54-0
M. Wt: 264.36 g/mol
InChI Key: MRZZXDUZVJNFQL-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylphenyl methyl carbonate is an organic compound with the molecular formula C16H24O3. It is known for its unique structural features, which include two tert-butyl groups attached to a phenyl ring, and a methyl carbonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl methyl carbonate typically involves the reaction of 2,4-Di-tert-butylphenol with methyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butylphenyl methyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phenolic compounds, alcohols, and substituted carbonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Di-tert-butylphenyl methyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylphenyl methyl carbonate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily attributed to its ability to donate or accept electrons, making it a potent antioxidant. It can scavenge free radicals and prevent oxidative damage to cells and tissues. Additionally, its structural features allow it to interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,4-Di-tert-butylphenyl methyl carbonate stands out due to its unique combination of tert-butyl groups and a methyl carbonate moiety. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Biological Activity

2,4-Di-tert-butylphenyl methyl carbonate (C16H24O3) is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industry. The compound's structure features two tert-butyl groups and a methyl carbonate moiety, contributing to its unique chemical behavior and biological interactions.

  • Molecular Formula : C16H24O3
  • Molecular Weight : 280.37 g/mol
  • Structural Features : The presence of tert-butyl groups enhances lipophilicity, while the methyl carbonate group is crucial for its reactivity in biochemical pathways.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular components. Notable effects include:

  • Antioxidant Properties : It acts as a potent antioxidant by scavenging free radicals, thus protecting cells from oxidative stress.
  • Modulation of Enzymatic Activity : The compound has been shown to influence the activity of enzymes involved in oxidative stress responses, including superoxide dismutase and catalase.
  • Cell Signaling Pathways : It modulates several signaling pathways that are crucial for cellular metabolism and function .

The mechanism of action involves several key interactions:

  • Electron Transfer : The compound can donate or accept electrons, facilitating redox reactions that protect against oxidative damage.
  • Binding to Biomolecules : It interacts with transcription factors and enzymes through hydrogen bonding and hydrophobic interactions, influencing gene expression and protein activity.
  • Quorum Sensing Inhibition : Related compounds have demonstrated the ability to inhibit quorum sensing in pathogenic bacteria, reducing virulence factor production .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to reduce oxidative stress markers in cell cultures, highlighting its potential therapeutic applications in diseases characterized by oxidative damage.

Antimicrobial Properties

In studies examining its antimicrobial effects, related compounds have shown promise against Pseudomonas aeruginosa, a major pathogen associated with infections in immunocompromised patients. The inhibition of quorum sensing pathways was particularly noted, suggesting potential use as an anti-virulence agent .

Study 1: Antioxidant Effects

A controlled study assessed the impact of this compound on oxidative stress in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls.

Treatment GroupROS Levels (µM)% Reduction
Control15.2-
10 µM Compound8.742%
50 µM Compound5.365%

Study 2: Quorum Sensing Inhibition

A study evaluating the effects of related compounds on Pseudomonas aeruginosa showed that treatment with this compound significantly reduced biofilm formation and virulence factor production.

Treatment GroupBiofilm Formation (OD595)% Inhibition
Control1.00-
25 µg/mL Compound0.6040%
50 µg/mL Compound0.3070%

Pharmaceutical Development

Due to its biological activity, particularly as an antioxidant and potential antimicrobial agent, this compound is being explored as a lead compound in drug development for conditions related to oxidative stress and bacterial infections.

Industrial Uses

The compound is utilized in the production of polymers and resins due to its stability and reactivity profile, making it valuable in various industrial applications.

Properties

IUPAC Name

(2,4-ditert-butylphenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZZXDUZVJNFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl chloroformate (58 mL, 750 mmol) was added dropwise to a solution of 2,4-di-tert-butyl-phenol (103.2 g, 500 mmol), Et3N (139 mL, 1000 mmol) and DMAP (3.05 g, 25 mmol) in dichloromethane (400 mL) cooled in an ice-water bath to 0° C. The mixture was allowed to warm to room temperature while stirring overnight, then filtered through silica gel (approx. 1 L) using 10% ethyl acetate-hexanes (˜4 L) as the eluent. The combined filtrates were concentrated to yield carbonic acid 2,4-di-tert-butyl-phenyl ester methyl ester as a yellow oil (132 g, quant.). 1H NMR (400 MHz, DMSO-d6) δ7.35 (d, J=2.4 Hz, 1H), 7.29 (dd, J=8.5, 2.4 Hz, 1H), 7.06 (d, J=8.4 Hz, 1H), 3.85 (s, 3H), 1.30 (s, 9H), 1.29 (s, 9H).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Name
Quantity
3.05 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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